molecular formula C30H26BrP B13139554 (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide CAS No. 77028-94-5

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide

Cat. No.: B13139554
CAS No.: 77028-94-5
M. Wt: 497.4 g/mol
InChI Key: XSZCWGVNTLAGII-UHFFFAOYSA-M
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Description

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a naphthalene ring substituted with a methyl group at the third position, a triphenylphosphonium group, and a bromide ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium chloride
  • (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium iodide
  • (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium fluoride

Uniqueness

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is unique due to its specific bromide ion, which imparts distinct reactivity and properties compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it suitable for specific applications where the bromide ion’s characteristics are advantageous.

Properties

CAS No.

77028-94-5

Molecular Formula

C30H26BrP

Molecular Weight

497.4 g/mol

IUPAC Name

(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1

InChI Key

XSZCWGVNTLAGII-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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